Bupivacaine N-Oxide Hydrochloride Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

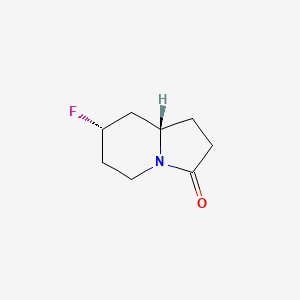

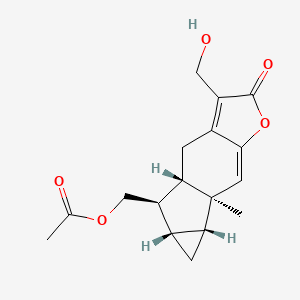

Bupivacaine N-Oxide Hydrochloride Salt is a compound with the molecular formula C18H29ClN2O2 . It is a derivative of Bupivacaine, a local anesthetic widely used in clinical settings . The compound is used in various medical procedures to provide temporary numbness or loss of sensation in a specific area of the body .

Molecular Structure Analysis

The molecular structure of Bupivacaine N-Oxide Hydrochloride Salt includes an aromatic ring, a connecting group which is an amide, and an ionizable amine group . The compound has a molecular weight of 340.9 g/mol .Physical And Chemical Properties Analysis

Bupivacaine N-Oxide Hydrochloride Salt has a molecular weight of 340.9 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 5 .Aplicaciones Científicas De Investigación

Synthesis Optimization and Industrial-Scale Production

Bupivacaine N-Oxide Hydrochloride Salt has been used in the optimization and improvement of the synthesis process of levobupivacaine hydrochloride . This includes a comprehensive exploration of critical industrial-scale production details and the development of a novel high-performance liquid chromatography (HPLC) analysis method .

Local Anesthetic

Bupivacaine N-Oxide Hydrochloride Salt has been used as a local anesthetic . The local anesthetic activity was studied in guinea pig and frogs, which revealed the substantial local anesthetic activity of prepared Bupivacaine N-Oxide Hydrochloride Salt .

Antimicrobial Activity

Bupivacaine N-Oxide Hydrochloride Salt has shown enhanced antimicrobial activity against dental implant pathogens . The microbial cell activity was decreased with an increase in Bupivacaine N-Oxide Hydrochloride Salt concentration from 20 to 80 µg/mL .

Dental Care and Therapy

Bupivacaine N-Oxide Hydrochloride Salt could serve as a promising antibacterial material for dental care and therapy . It has been found to inhibit the bacterial growth of Bacillus subtilis, Staphylococcus aureus, Escherichia coli with low toxicity .

Scientific Research and Development

Bupivacaine N-Oxide Hydrochloride Salt is used only for scientific research and development . It is not intended for use in humans or animals .

Graphene Oxide Deoxygenation

Bupivacaine N-Oxide Hydrochloride Salt has been used in the deoxygenation of graphene oxide . This process involves the use of quercetin, which acts as a reducing agent in the presence of Bupivacaine N-Oxide Hydrochloride Salt .

Safety And Hazards

Bupivacaine N-Oxide Hydrochloride Salt should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Contact with skin, eyes, or clothing should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn .

Propiedades

IUPAC Name |

1-butyl-N-(2,6-dimethylphenyl)-1-oxidopiperidin-1-ium-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2.ClH/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVSYTYTKCADQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bupivacaine N-Oxide Hydrochloride Salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B585971.png)

![1,4-Diazabicyclo[4.3.1]decane](/img/structure/B585976.png)